Cas no 401788-85-0 (1,3-Propanediamine, 2-methyl-N,N'-bis[(1S)-1-phenylethyl]-)

1,3-Propanediamine, 2-methyl-N,N'-bis[(1S)-1-phenylethyl]- structure
401788-85-0 structure
Product name:1,3-Propanediamine, 2-methyl-N,N'-bis[(1S)-1-phenylethyl]-
CAS No:401788-85-0
MF:C20H28N2
MW:296.45
CID:3967451
PubChem ID:101366960

1,3-Propanediamine, 2-methyl-N,N'-bis[(1S)-1-phenylethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, 2-methyl-N,N'-bis[(1S)-1-phenylethyl]-
    • 1,3-Propanediamine, 2-methyl-N1,N3-bis[(1S)-1-phenylethyl]-
    • 2-Methyl-N1,N3-bis((S)-1-phenylethyl)propane-1,3-diamine
    • 401788-85-0
    • Inchi: InChI=1S/C20H28N2/c1-16(14-21-17(2)19-10-6-4-7-11-19)15-22-18(3)20-12-8-5-9-13-20/h4-13,16-18,21-22H,14-15H2,1-3H3/t17-,18-/m0/s1
    • InChI Key: WEZDHJWTFJMBHY-ROUUACIJSA-N

Computed Properties

  • Exact Mass: 296.225248902Da
  • Monoisotopic Mass: 296.225248902Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 24.1Ų

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